molecular formula C17H17FO3S B2547998 4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde CAS No. 1266367-45-6

4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde

Cat. No.: B2547998
CAS No.: 1266367-45-6
M. Wt: 320.38
InChI Key: KFWMEJIQWYHQRG-UHFFFAOYSA-N
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Description

4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H17FO3S. This compound is characterized by the presence of a fluorobenzyl group, a sulfanyl linkage, an ethoxy group, and a methoxybenzaldehyde moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

4-[2-[(4-fluorophenyl)methylsulfanyl]ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO3S/c1-20-17-10-14(11-19)4-7-16(17)21-8-9-22-12-13-2-5-15(18)6-3-13/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWMEJIQWYHQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCSCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorobenzyl sulfide. This intermediate is then reacted with 2-bromoethanol to form 2-[(4-fluorobenzyl)sulfanyl]ethanol. Finally, this compound is subjected to a condensation reaction with 3-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde
  • 4-{2-[(4-Chlorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde
  • 4-{2-[(4-Methylbenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde

Uniqueness

4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

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